Cddo-tfea Cddo-tfea The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM.

Brand Name: Vulcanchem
CAS No.: 932730-52-4
VCID: VC0005402
InChI: InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
SMILES: CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Molecular Formula: C33H43F3N2O3
Molecular Weight: 572.7 g/mol

Cddo-tfea

CAS No.: 932730-52-4

Cat. No.: VC0005402

Molecular Formula: C33H43F3N2O3

Molecular Weight: 572.7 g/mol

* For research use only. Not for human or veterinary use.

Cddo-tfea - 932730-52-4

CAS No. 932730-52-4
Molecular Formula C33H43F3N2O3
Molecular Weight 572.7 g/mol
IUPAC Name (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Standard InChI InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
Standard InChI Key UBRASLQCAYTTEB-KPOXMGGZSA-N
Isomeric SMILES C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
SMILES CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Canonical SMILES CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Physicochemical Properties

CDDO-TFEA (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-oic acid amide) is a semi-synthetic compound derived from the natural triterpenoid oleanolic acid. Its structure includes a cyano-enone moiety and a trifluoroethylamide group, which confer enhanced electrophilicity and stability compared to earlier CDDO derivatives like CDDO-methyl ester (CDDO-Me) .

Molecular Characteristics

The molecular formula of CDDO-TFEA is C₃₃H₄₃F₃N₂O₃, with a molecular weight of 572.7 g/mol . The compound’s solubility profile varies across solvents:

  • 5 mg/ml in dimethyl sulfoxide (DMSO)

  • 5 mg/ml in dimethylformamide (DMF)

  • ≤5 mg/ml in ethanol .

Its crystalline solid form remains stable at -20°C, ensuring long-term storage viability . The SMILES notation (C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F) and InChI key (UBRASLQCAYTTEB-KPOXMGGZSA-N) provide precise stereochemical details, critical for synthetic reproducibility .

Mechanism of Action: Dual Targeting of NRF2 and BACH1

CDDO-TFEA’s therapeutic effects stem from its dual modulation of the NRF2/ARE (antioxidant response element) pathway and inhibition of BACH1, a transcriptional repressor of heme oxygenase-1 (HMOX1).

NRF2/ARE Pathway Activation

Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which promotes its ubiquitination and proteasomal degradation. CDDO-TFEA modifies reactive cysteine residues on KEAP1, disrupting this interaction and allowing NRF2 to translocate to the nucleus . Once activated, NRF2 binds to AREs, upregulating genes such as:

  • NAD(P)H quinone oxidoreductase 1 (NQO1): Enhances cellular detoxification.

  • Heme oxygenase-1 (HMOX1): Degrades pro-oxidant heme into antioxidant biliverdin.

  • Glutathione reductase: Maintains reduced glutathione pools .

In NSC-34 motor neurons expressing mutant SOD1 (a model of ALS), CDDO-TFEA increased nuclear NRF2 levels by 2.5-fold and boosted NQO1 and HMOX1 expression by 3–4-fold, mitigating oxidative damage .

BACH1 Inhibition

Unlike its parent compound CDDO, CDDO-TFEA uniquely targets BACH1, a repressor of HMOX1 transcription. By reducing BACH1’s nuclear localization and promoting its cytoplasmic accumulation, CDDO-TFEA derepresses HMOX1, amplifying antioxidant responses independently of NRF2 . In lung cancer cells, this mechanism reduced invasiveness by 40–60% in a BACH1-dependent manner, highlighting its potential in oncology .

Preclinical Efficacy in Neurodegenerative Diseases

Huntington’s Disease

In N171-82Q transgenic mice (a Huntington’s disease model), oral CDDO-TFEA administration (30–100 mg/kg/day) yielded dose-dependent benefits:

  • Motor Coordination: Rotarod performance improved by 35% at 12 weeks.

  • Survival: Median lifespan increased by 17.6 days (22% extension vs. controls).

  • Neuropathology: Striatal atrophy was reduced by 30%, and brown adipose tissue vacuolation (a marker of metabolic dysfunction) decreased by 50% .

These effects correlated with elevated NQO1 and GST3a mRNA levels in the striatum (2.8–3.5-fold) and reduced 3-nitrotyrosine (a marker of oxidative stress) by 45% .

Amyotrophic Lateral Sclerosis

In G93A SOD1 mice (an ALS model), CDDO-TFEA delayed disease onset by 14 days and extended survival by 18 days. Spinal cord neurons showed a 3-fold increase in nuclear NRF2, alongside upregulated glutathione reductase activity, which neutralized reactive oxygen species .

Pharmacokinetics and Tissue Distribution

CDDO-TFEA’s trifluoroethylamide group enhances its pharmacokinetic profile:

  • Brain Penetration: Brain-to-plasma ratio of 0.8–1.2 in mice, surpassing CDDO-Me (0.3–0.5) .

  • Metabolism: Primarily hepatic, with cytochrome P450-mediated oxidation generating inactive metabolites.

  • Half-Life: Approximately 6–8 hours in rodents, supporting once-daily dosing .

A study in N171-82Q mice revealed striatal CDDO-TFEA concentrations of 120 ng/g after 30 days of dietary administration, sufficient to sustain NRF2 activation .

Therapeutic Implications and Future Directions

Neuroprotection

CDDO-TFEA’s ability to cross the blood-brain barrier and upregulate endogenous antioxidants positions it as a candidate for:

  • Parkinson’s Disease: Preclinical models show NRF2 activation reduces α-synuclein aggregation.

  • Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE) mice, CDDO-TFEA reduced Th17 cytokines (IL-17, IL-6) by 50–70% and delayed paralysis onset .

Oncology

By dual-targeting NRF2 and BACH1, CDDO-TFEA may counteract tumor metastasis and chemotherapy resistance. In vitro, it inhibited lung cancer cell invasion by 60% at 100 nM, a effect absent in BACH1-knockout cells .

Clinical Development

While CDDO-TFEA remains preclinical, its analog CDDO-Me (bardoxolone methyl) has advanced to Phase III trials for chronic kidney disease. Lessons from these trials—particularly managing off-target effects like albuminuria—will inform CDDO-TFEA’s translational path .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator